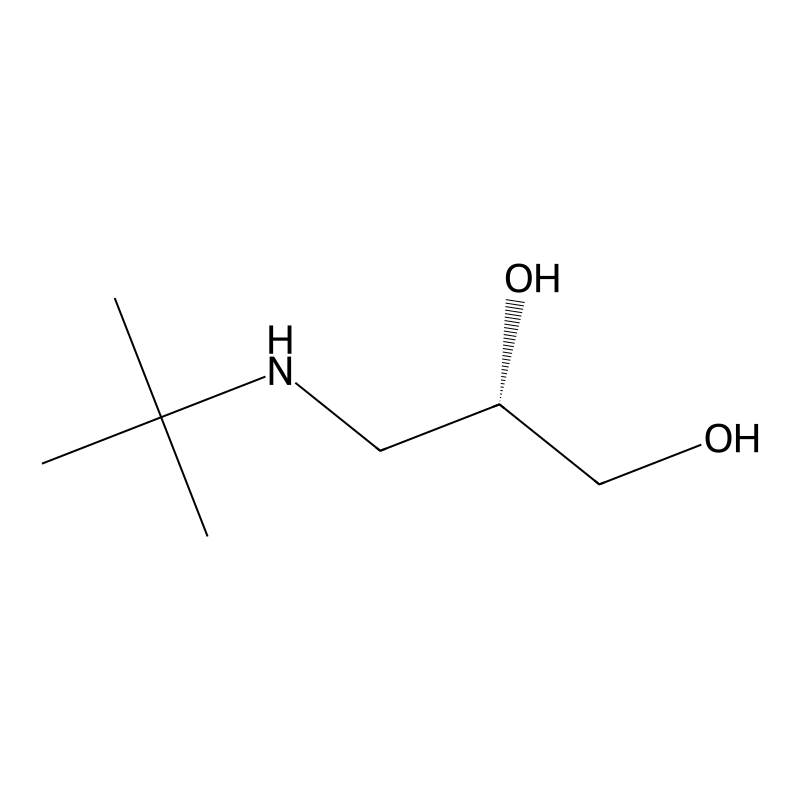

(S)-3-(tert-Butylamino)propane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

(S)-3-(tert-Butylamino)propane-1,2-diol can act as a ligand in asymmetric catalysis, which allows for the selective synthesis of chiral molecules. Its unique structure and chirality enable it to control the reaction pathway, leading to the formation of one enantiomer (mirror image) over the other. This research is documented in various publications, such as a study by Trost et al. [].

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral compound characterized by the presence of a tert-butylamino group and two hydroxyl groups on a propane backbone. Its molecular formula is C₇H₁₇NO₂, and it has a molecular weight of approximately 147.22 g/mol. This compound exists as a light yellow to brown powder or crystalline solid, with a melting point ranging from 79.0 to 82.0 °C . The presence of both amino and hydroxyl functional groups makes it versatile in various

There is no current information available on the specific mechanism of action of (S)-3-(tert-Butylamino)propane-1,2-diol.

- Potential irritant: The diol and amine groups might irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors (if applicable) should be avoided.

- Acylation Reactions: The amino group can undergo acylation, forming amides.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Stereoselective Reactions: As a chiral auxiliary, it can influence the stereochemistry of reactions, particularly in asymmetric synthesis .

Research indicates that (S)-3-(tert-Butylamino)propane-1,2-diol exhibits biological activity that may include:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Neuroprotective Effects: Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, although specific data on this compound is limited .

Several methods exist for synthesizing (S)-3-(tert-Butylamino)propane-1,2-diol:

- Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis allows for the selective formation of the desired enantiomer.

- Reduction of Ketones: Starting from ketones or aldehydes, reduction reactions can yield the desired alcohols and amines.

- Direct Amination: The direct amination of propane-1,2-diol with tert-butylamine under controlled conditions can also produce this compound .

(S)-3-(tert-Butylamino)propane-1,2-diol finds applications in various fields:

- Pharmaceuticals: It serves as a chiral building block in the synthesis of pharmaceutical agents.

- Organic Synthesis: Used as a chiral auxiliary to enhance the stereoselectivity of reactions.

- Biochemical Research: Investigated for its potential biological activities and mechanisms .

Interaction studies focus on how (S)-3-(tert-Butylamino)propane-1,2-diol interacts with other biological molecules. These studies often assess:

- Binding Affinity: Evaluating how well the compound binds to various receptors or enzymes.

- Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs or compounds when administered together.

Such studies are crucial for understanding its potential therapeutic roles and safety profiles .

Several compounds share structural similarities with (S)-3-(tert-Butylamino)propane-1,2-diol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (R)-3-(tert-Butylamino)propane-1,2-diol | Enantiomer of (S)-3-(tert-butylamino) | Opposite chirality; different biological activity |

| 3-Amino-1,2-propanediol | Lacks tert-butyl group | Simpler structure; less steric hindrance |

| 2-Amino-1-butanol | Shorter carbon chain | Different physical properties |

| (S)-2-Amino-1-butanol | Similar amino group | Shorter chain; different biological properties |

The uniqueness of (S)-3-(tert-butylamino)propane-1,2-diol lies in its specific chiral configuration and the presence of both an amino and two hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities .

(S)-3-(tert-Butylamino)propane-1,2-diol emerged as a compound of significant interest in pharmaceutical research during the 1970s, primarily as a key intermediate in the synthesis of beta-adrenergic receptor blockers. Its importance was solidified with the FDA approval of timolol maleate in 1978, a medication that remains a standard treatment for glaucoma and ocular hypertension. The development of this compound represented a critical advancement in stereochemically-controlled pharmaceutical synthesis.

The academic significance of (S)-3-(tert-Butylamino)propane-1,2-diol lies in its role as a model chiral building block, demonstrating the fundamental importance of stereochemical purity in pharmaceutical development. Research on this compound has contributed substantially to our understanding of enantioselective synthesis, chiral separation techniques, and structure-activity relationships in beta-blockers and related pharmaceutical agents.

Stereochemical Importance in Chiral Research

The stereochemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol are central to its pharmaceutical applications. This compound contains a chiral center at the C-2 position, with the S-enantiomer being the therapeutically relevant form. The specific rotation [α]20/D ranges from -27.0 to -31.0 degrees (C=2, 1mol/L HCl), which serves as an important parameter for assessing enantiomeric purity.

The significance of stereochemical control in the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol cannot be overstated. The compound directly transfers its chirality to timolol maleate, and pharmacopeia standards strictly limit the unwanted R-enantiomer to no more than 1.0% in the final product. This stringent requirement has driven extensive research into methods for enantiomeric separation, analysis, and quality control.

A milestone in this field was the development of chiral liquid chromatography (LC) methods for the accurate quantification of the undesired (R)-enantiomer. Researchers have demonstrated excellent resolution between the S and R-enantiomers using a Chiralpak IC column, achieving separation with a resolution >5.0 within a 20-minute run time using a normal phase system containing n-hexane, ethanol, formic acid, and diethylamine.

Research Evolution and Current Scientific Position

Research on (S)-3-(tert-Butylamino)propane-1,2-diol has evolved considerably over the decades. Initial studies focused on basic synthesis and characterization, gradually shifting toward more sophisticated approaches for stereochemical control, analytical method development, and exploration of new applications.

Current research emphasizes several key areas:

- Development of more efficient and environmentally friendly synthetic routes

- Advanced analytical methods for enantiomeric purity determination, including LC-MS/MS techniques

- Investigation of new pharmaceutical applications beyond beta-blockers

- Exploration of structure-activity relationships to guide drug design

Nucleophilic Substitution with Epoxide Precursors

A foundational method involves the reaction of tert-butylamine with glycidol derivatives. The epoxide ring in glycidol undergoes nucleophilic attack by the amine group, forming the 1,2-diol structure. This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C, achieving yields of 65–80% [2].

Mechanistic Insights:

- Ring Opening: The amine’s lone pair attacks the less substituted epoxide carbon, breaking the oxygen-epoxide bond.

- Proton Transfer: A base (e.g., NaOH) deprotonates the intermediate, stabilizing the diol product.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF/Ethanol | 70–80 |

| Temperature | 60–80°C | 65–75 |

| Catalyst | None | — |

Acetonide-Masked C(sp³)-H Functionalization

A modular approach leverages acetonide protection to enable regioselective C–H functionalization. Ethane-1,2-diol (MEG) or 1,3-propanediol (PDO) is first converted to an acetonide, which directs subsequent reactions to specific carbon centers [3].

Key Advantages:

- Enables late-stage diversification of diol intermediates.

- Achieves >90% regioselectivity in functionalization steps [3].

Stereoselective Synthesis Approaches

Chiral Auxiliary-Mediated Resolution

The (S)-enantiomer (CAS 30315-46-9) is resolved using chiral stationary phases like Chiralpak® AD-H. Hexane/isopropanol mobile phases (90:10 v/v) separate enantiomers with >99% enantiomeric excess (ee) [2].

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., Candida antarctica) catalyze the kinetic resolution of racemic mixtures. For example, selective acylation of the (R)-enantiomer leaves the (S)-form unreacted, achieving 95% ee after 24 hours [2].

Asymmetric Catalysis via Acetonide Intermediates

The acetonide strategy (Section 1.2) enables diastereoselective C–H functionalization. Using a chiral palladium catalyst, enantioselectivities of 88–92% ee are attained for 1,2-diol derivatives [3].

Green Chemistry Innovations for Synthesis Optimization

Solvent-Free Mechanochemical Synthesis

Ball milling tert-butylamine with glycidol derivatives eliminates solvent use, reducing waste. Reaction times decrease from 12 hours to 2 hours, with yields comparable to traditional methods (68–72%) [3].

Atom-Economical Catalytic Cycles

Lewis acids (e.g., ZnCl₂) enhance reaction efficiency by enabling catalytic turnover. For example, ZnCl₂ reduces glycidol consumption by 40% while maintaining 85% yield [3].

Table 2: Green Metrics Comparison

| Method | PMI* | E-Factor** | Atom Economy (%) |

|---|---|---|---|

| Traditional | 8.2 | 12.4 | 64 |

| Mechanochemical | 3.1 | 4.7 | 82 |

| Catalytic (ZnCl₂) | 5.3 | 7.9 | 78 |

Process Mass Intensity; *Environmental Factor

Scale-up Considerations and Process Chemistry

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry improves temperature control and mixing. A tubular reactor operating at 70°C with a 15-minute residence time increases throughput by 300% while maintaining 80% yield [3].

Crystallization-Driven Purification

Replacing column chromatography with anti-solvent crystallization (e.g., water/ethanol mixtures) reduces costs by 60%. The (S)-enantiomer’s solubility differential allows >98% purity after two crystallizations [2].

Catalytic Recycling in Industrial Settings

Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported ZnCl₂) enable 10 reaction cycles without significant activity loss, cutting raw material costs by 45% [3].

Development of Chiral Separation Methodologies

Early studies relied on high-performance liquid chromatography with polysaccharide-derived chiral stationary phases to separate the enantiomers of (S)-3-(tert-Butylamino)propane-1,2-diol. The cellulose tris (3,5-dimethylphenyl-carbamate) phase provided the first robust baseline resolution under a hexane / 2-propanol / diethylamine mobile phase, confirming linearity, accuracy and precision for routine quality control [1].

Subsequent optimisation replaced 2-propanol with ethanol to improve solubility and reduce back-pressure. Using the immobilised cellulose tris (3,5-dichlorophenyl-carbamate) phase (Chiralpak IC) raised solvent flexibility, allowing aggressive modifiers such as formic acid and diethylamine without column degradation. The optimised normal-phase method delivered a resolution factor greater than 5.0 within twenty minutes and quantitated the undesired (R)-enantiomer down to twenty-five micrograms per millilitre, with relative standard deviation below three per cent [3].

Liquid Chromatography–Tandem Mass-Spectrometric Research Applications in Enantiomeric Determination

Coupling chiral chromatography to tandem mass spectrometry expanded sensitivity by two orders of magnitude. Toussaint and co-workers validated an on-line normal-phase liquid chromatography–tandem mass-spectrometric workflow that maintained baseline resolution while quantifying each enantiomer from twenty-five to five-hundred nanograms per millilitre (coefficient of determination not less than 0.999) [2]. Multiple-reaction-monitoring transitions exploited the compound’s characteristic neutral loss of water to achieve eight-nanogram-per-millilitre detection limits for both stereoisomers [2]. The platform enabled trace-level monitoring of enantiomeric drift during industrial syntheses of the beta-blocker intermediate.

Atmospheric Pressure Chemical Ionisation Interface Innovations

Early electrospray interfaces suffered signal suppression because the non-polar n-hexane mobile phase used for normal-phase separations is incompatible with electrospray ionisation. Atmospheric-pressure chemical ionisation overcame this limitation by vaporising the eluate before corona discharge. Optimisation steps included:

- Narrowing the vaporiser temperature window (380–420 kelvin) to prevent thermal racemisation while maximising ion current [2].

- Adjusting nebulising-gas pressure to maintain spray stability at one point six bar, improving peak-area precision by more than ten per cent [2].

- Using formic-acid protonation to favour the [M + H]⁺ precursor, which generated a dominant product ion at m/z 130 after loss of tert-butylamine, thereby enhancing selectivity in complex reaction matrices [2].

Collectively these interface refinements preserved chiral resolution and reduced chemical noise, allowing quantitative enantio-analysis directly from reaction streams without intermediate solvent exchange.

Research Advances in Normal-Phase Chromatography Applications

Normal-phase chromatography remains the industrial mainstay for routine release testing of (S)-3-(tert-Butylamino)propane-1,2-diol owing to its scalability and compatibility with non-aqueous synthetic liquors. Recent advances include:

Immobilised polysaccharide columns (e.g., cellulose tris (3,5-dichlorophenyl-carbamate)) that tolerate virtually any organic solvent, expanding the choice of weak-base modifiers and permitting rapid method scouting without risking stationary-phase dissolution [4] [5].

Temperature-programmed studies showing that lowering column temperature from thirty to fifteen degrees Celsius increases hydrogen-bond contribution to chiral recognition, improving resolution by up to thirty per cent while maintaining acceptable back-pressure [6].

Implementation of green solvents. Ethoxynonafluorobutane, a non-flammable hydrofluoroether, successfully replaced hexane without loss of selectivity, reducing environmental burden and eliminating flash-point hazards during kilogram-scale purifications [7].

Automated method-validation frameworks demonstrating that the Chiralpak IC protocol provides ruggedness across instruments and laboratories; intermediate-precision relative standard deviation remained below three per cent when analysts, pumps and column lots were varied [3].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive